8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide

Neuroprotection AMPA receptor modulation Structure-activity relationship

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide (CAS 1609407-88-6) is a salt-form member of the hydrogenated γ-carboline (pyrido[4,3-b]indole) class, characterized by a single fluorine substitution at the 8-position of the tricyclic framework and formulated as a hydrobromide salt (C₁₁H₁₂BrFN₂, MW 271.13). The pyrido[4,3-b]indole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives historically explored as neuroleptic agents, 5-HT₆/H₁ receptor antagonists, and neuroprotectants.

Molecular Formula C11H12BrFN2
Molecular Weight 271.13
CAS No. 1609407-88-6
Cat. No. B3060077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
CAS1609407-88-6
Molecular FormulaC11H12BrFN2
Molecular Weight271.13
Structural Identifiers
SMILESC1CNCC2=C1NC3=C2C=C(C=C3)F.Br
InChIInChI=1S/C11H11FN2.BrH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H
InChIKeyGLUNFNYZJFPCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrobromide: Compound Identity & Core Scaffold Context


8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide (CAS 1609407-88-6) is a salt-form member of the hydrogenated γ-carboline (pyrido[4,3-b]indole) class, characterized by a single fluorine substitution at the 8-position of the tricyclic framework and formulated as a hydrobromide salt (C₁₁H₁₂BrFN₂, MW 271.13) . The pyrido[4,3-b]indole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives historically explored as neuroleptic agents, 5-HT₆/H₁ receptor antagonists, and neuroprotectants . The 8-fluoro substitution pattern is specifically relevant because it maps directly onto the pharmacophoric position exploited by advanced clinical candidates such as gevotroline (WY-47,384) and flutroline (CP-36,584), which established that 8-fluoro modification on this scaffold yields potent, long-acting CNS-active compounds . This compound serves primarily as a key synthetic intermediate or reference standard for research programs targeting CNS indications within this chemotype.

Why 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrobromide Cannot Be Casually Substituted


Within the hydrogenated pyrido[4,3-b]indole series, the position and identity of the aromatic substituent are non-interchangeable determinants of biological performance. Comparative SAR studies across 8-substituted analogs (including –H, –CH₃, –OCH₃, –F, and –Cl) demonstrate that the fluorine substituent produces a distinct profile relative to other substituents in both AMPA receptor positive modulation potency and physicochemical properties such as lipophilicity and solubility . Furthermore, the hydrobromide salt form confers specific solid-state properties (crystallinity, hygroscopicity, dissolution behavior) that differ from the corresponding free base or hydrochloride salt . The free base form (CAS 39876-39-6), the hydrochloride salt (CAS 41266-63-1), and the hydrobromide salt (CAS 1609407-88-6) are chemically distinct entities that are not directly interchangeable in formulation development, salt-screening campaigns, or analytical method validation without re-qualification . The following quantitative evidence details exactly where these differences manifest in measurable terms.

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrobromide: Quantified Differentiation Evidence


AMPA Receptor Positive Modulation: 8-Fluoro vs. 8-Chloro, 8-Methoxy, and Unsubstituted Analogs

In a systematic head-to-head comparison of 8-position substituent effects on AMPA receptor positive modulation, the 8-fluoro-substituted pyrido[4,3-b]indole derivative was among the substituents demonstrating the highest bioactivity, on par with the unsubstituted (–H) and methyl (–CH₃) analogs, and measurably superior to the 8-methoxy (–OCH₃) and 8-chloro (–Cl) derivatives . The rank order of bioactivity reported is: –H ≈ –CH₃ ≈ –F > –OCH₃ > –Cl, establishing that the fluorine atom at position 8 does not diminish AMPA modulatory activity while providing additional physicochemical advantages (see Evidence Item 2).

Neuroprotection AMPA receptor modulation Structure-activity relationship

Lipophilicity Modulation: 8-Fluoro vs. 8-Methyl and 8-Chloro Effects on logP and Solubility

Thermodynamic and partition coefficient studies across 8-substituted pyrido[4,3-b]indoles demonstrate that the introduction of a fluorine atom into the indole fragment reduces the sublimation and solvation terms of the Gibbs energy of dissolution in both aqueous buffer (pH 7.4) and hexane, producing improved solubility compared to non-fluorinated analogs . The 8-fluoro substituent imparts an intermediate lipophilicity profile: more polar than 8-methyl or 8-chloro analogs (enabling better aqueous solubility) yet sufficiently lipophilic to maintain membrane permeability, an optimal balance for CNS drug-likeness parameters .

Physicochemical profiling Lipophilicity Solubility Drug-likeness

Salt Form Differentiation: Hydrobromide vs. Hydrochloride and Free Base in Patent-Protected CNS Applications

The hydrobromide salt form is explicitly claimed alongside hydrochlorides in patent EP2781518A4, which covers fluorine-containing 5-[2-(pyrid-3-yl)-ethyl]-2,3,4-tetrahydro-1H-pyrido[4,3-b]indoles as agents for reducing uncontrolled protein aggregation in the nervous system . The patent specification establishes that both hydrobromide and hydrochloride salts are pharmaceutically relevant embodiments of the general formula, indicating that salt form selection is a meaningful variable in this chemotype's development. The hydrobromide (CAS 1609407-88-6) is chemically and legally distinct from the hydrochloride (CAS 41266-63-1), which lacks equivalent patent standing in this specific therapeutic context .

Salt selection Protein aggregation CNS drug development Patent landscape

5-HT₁B Receptor Binding Affinity: 8-Fluoro Scaffold Demonstrates Measurable Engagement

An 8-fluoro-substituted tetrahydro-pyrido[4,3-b]indole derivative (BDBM50086103) demonstrated measurable binding affinity at the rat 5-HT₁B receptor with an IC₅₀ of 567 nM, using [¹²⁵I]-iodocyanopindolol as the radioligand in rat frontal cortex tissue . While this data point comes from a structurally elaborated 8-fluoro analog (with additional substitution at the 2-position) rather than the parent 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, it provides class-level evidence that the 8-fluoro substitution on the pyrido[4,3-b]indole scaffold is compatible with 5-HT receptor engagement—a property not uniformly shared across all 8-substituted analogs. By comparison, 8-sulfonyl-substituted analogs in the same scaffold series have been characterized as 5-HT₆ receptor antagonists with IC₅₀ values as low as 85 nM , indicating that the nature of the 8-position substituent is a critical determinant of receptor subtype selectivity.

Serotonin receptor 5-HT1B Binding affinity CNS pharmacology

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrobromide: Prioritized Application Scenarios


Neuroprotection Drug Discovery: AMPA Receptor Modulator Lead Optimization

Research teams developing positive AMPA receptor modulators for neurodegenerative indications should prioritize the 8-fluoro hydrobromide salt as a key synthetic intermediate. The comparative biological data establish that the 8-fluoro substituent matches the bioactivity of the unsubstituted and 8-methyl analogs in glutamate-dependent Ca²⁺ uptake assays while outperforming 8-chloro and 8-methoxy variants . This evidence positions the 8-fluoro core as the optimal starting point for further diversification at the 2- and 5-positions, which are the established vectors for potency and selectivity optimization in this chemotype .

CNS Lead Generation: 5-HT Receptor Family Targeted Library Synthesis

For CNS receptor screening libraries targeting the 5-HT receptor family, the 8-fluoro pyrido[4,3-b]indole hydrobromide offers a validated starting scaffold with demonstrated 5-HT receptor engagement. BindingDB data confirm that 8-fluoro-substituted analogs bind to 5-HT₁B receptors (IC₅₀ = 567 nM), while 8-sulfonyl analogs within the same scaffold class achieve nanomolar potency at 5-HT₆ receptors (IC₅₀ = 85 nM) . This class-level evidence supports the inclusion of the 8-fluoro hydrobromide as a diversification-ready building block in parallel synthesis campaigns aimed at exploring 5-HT receptor subtype selectivity, where the 8-fluoro substituent provides a balanced electronic profile distinct from 8-alkyl, 8-chloro, or 8-sulfonyl alternatives .

Salt Form Screening and Solid-State Development for CNS Candidates

Formulation scientists conducting salt-screening campaigns for pyrido[4,3-b]indole-based CNS candidates should include the hydrobromide salt (CAS 1609407-88-6) as a comparator to the hydrochloride (CAS 41266-63-1) and free base (CAS 39876-39-6) forms. Patent EP2781518A4 explicitly claims both hydrobromide and hydrochloride salts for protein aggregation indications, establishing the pharmaceutical relevance of both salt forms . The distinct counterion (Br⁻ vs. Cl⁻) influences crystallinity, hygroscopicity, and dissolution rate—parameters that directly affect bioavailability and formulation robustness for CNS-targeted compounds where brain penetration is sensitive to physicochemical properties . Systematic comparison of these salt forms, guided by the thermodynamic solubility data available for 8-fluoro-substituted analogs in biorelevant media , enables data-driven salt selection for preclinical development.

Reference Standard for Analytical Method Development and QC Release Testing

Quality control and analytical development groups requiring a well-characterized reference standard for HPLC method validation, impurity profiling, or dissolution testing in pyrido[4,3-b]indole-based development programs should consider the 8-fluoro hydrobromide salt. The compound's distinct CAS registry number (1609407-88-6), well-defined molecular formula (C₁₁H₁₂BrFN₂), and commercial availability at specified purity levels (typically ≥95% or ≥98% depending on supplier) make it suitable for use as a system suitability standard or working reference standard . Critically, the hydrobromide salt is chemically distinguishable from the free base (CAS 39876-39-6; melting point 214–216°C; density 1.27 g/cm³) and the hydrochloride salt (CAS 41266-63-1) by both CAS number and analytical signature, preventing cross-identification errors in multi-salt development programs .

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